

In-Depth Technical Guide: TP748 (CAS number 951698-15-0)

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This technical guide provides a comprehensive overview of **TP748**, a key chemical intermediate in the synthesis of novel tetracycline antibiotics. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthetic applications, and the logical framework of its use in complex molecule construction.

Chemical and Physical Data

TP748, with CAS number 951698-15-0, is an isoxazole derivative. Its primary role is that of a chiral building block in the total synthesis of fully synthetic tetracyclines.[1][2][3] The accurate chemical and physical properties of **TP748** are summarized in the table below.



Property	Value	Reference(s)
CAS Number	951698-15-0	[2][3]
Chemical Name	(S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine	[2][4]
Molecular Formula	C15H18N2O2	[3]
Molecular Weight	258.32 g/mol	[3]
Appearance	White to off-white solid	[1][3]
Purity	Typically >98% (by HPLC)	
SMILES	CN(C)INVALID-LINK =NO1)C=C	[1][3]
Solubility	Soluble in DMSO (100 mg/mL with sonication)	[1][3]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1][3]

Synthetic Context and Application

TP748 is not a biologically active compound but rather a crucial intermediate in advanced synthetic routes to new tetracycline antibiotics. The development of such intermediates is pivotal for creating novel analogs that can overcome existing antibiotic resistance.[5]

The primary utility of **TP748** is in a convergent synthetic strategy, where complex molecular fragments are prepared separately and then combined. Specifically, **TP748** serves as a precursor to the "A-ring" of the tetracycline core. The isoxazole ring within **TP748** is a masked form of a β -keto amide, a structural feature of the tetracycline A-ring. This masking strategy, pioneered by Stork and Hagedorn, allows for the controlled construction of the complex tetracycline scaffold.[5]

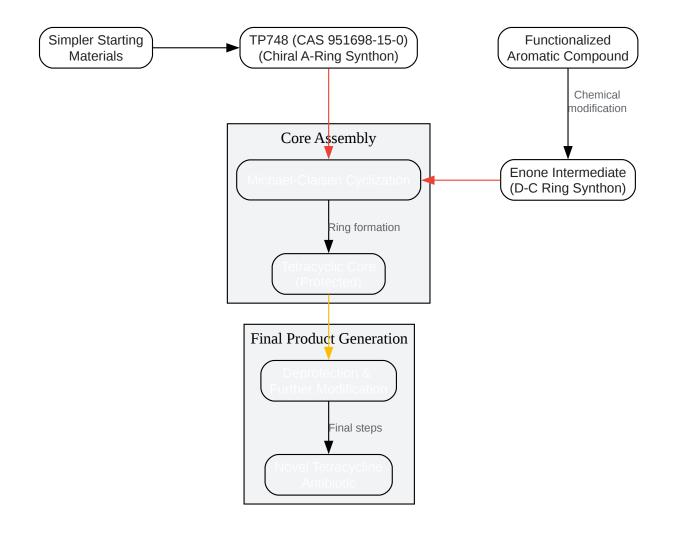


While a detailed, step-by-step experimental protocol for the industrial synthesis of **TP748** is proprietary and not publicly available, its role in subsequent reactions is well-documented in the scientific literature, particularly in the work of Myers and coworkers on a robust platform for new tetracycline synthesis.[5] In this context, **TP748** or a closely related derivative is deprotonated and reacted with another key intermediate (an enone) to form the core structure of the antibiotic.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow of how **TP748** is utilized as a key intermediate in the convergent synthesis of tetracycline analogs. This represents a "left-to-right" or "D- to A-ring" construction strategy.





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